molecular formula C7H10F3NO2 B13183951 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid CAS No. 1258640-31-1

2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B13183951
CAS No.: 1258640-31-1
M. Wt: 197.15 g/mol
InChI Key: RZXZONFTCIMTPA-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Trifluoromethyl)pyrrolidin-2-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for specific targets, making it a valuable compound for various applications .

Properties

CAS No.

1258640-31-1

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-2-1-4(11-5)3-6(12)13/h4-5,11H,1-3H2,(H,12,13)

InChI Key

RZXZONFTCIMTPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CC(=O)O)C(F)(F)F

Origin of Product

United States

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